6beta-Hydroxy Norethindrone Acetate

Übersicht

Beschreibung

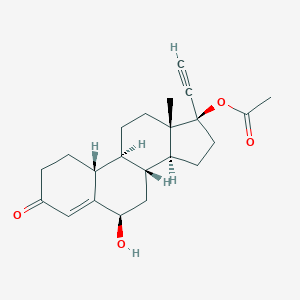

6 is a synthetic derivative of norethindrone, a progestin hormone. This compound is known for its applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes a hydroxyl group at the 6th position and an acetate ester at the 17th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the esterification step involves the use of dichloroethane, 4-dimethylaminopyridine, pyridine, and acetyl chloride at low temperatures .

Industrial Production Methods: Industrial production of 6 follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to minimize impurities and maximize yield, making it suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols. Substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Key Applications in Medicine

-

Anti-Cancer Activity

- Mechanism of Action : 6-OAP induces mitotic arrest in cancer cells by activating the spindle assembly checkpoint. This leads to the stabilization of cyclin B1, preventing its degradation and effectively halting cell division .

- Combination Therapy : Studies have shown that when used in conjunction with bortezomib (a standard treatment for MM), 6-OAP enhances cytotoxicity against MM cells. This combination works by inhibiting the ERK1/2 signaling pathway while activating JNK, leading to increased apoptosis in cancer cells .

- Therapeutic Potential Against Inflammation

Case Study 1: Efficacy Against Multiple Myeloma

A study demonstrated that 6-OAP significantly inhibited the proliferation of multiple myeloma cells both in vitro and in vivo. The compound's ability to induce apoptosis and cell cycle arrest provides a promising avenue for developing new therapies for this aggressive cancer type.

Case Study 2: Synergistic Effects with Bortezomib

In a controlled laboratory setting, researchers observed that combining 6-OAP with bortezomib led to enhanced anti-tumor effects compared to each drug used alone. This synergistic effect was attributed to the unique mechanisms through which 6-OAP modulates cell signaling pathways involved in survival and apoptosis .

Industrial Applications

Beyond its medicinal uses, compounds like 6-OAP may also find applications in the pharmaceutical industry as templates for drug development or as active ingredients in formulations aimed at treating various diseases.

Comparative Data Table

| Property | 6-O-angeloylplenolin (6-OAP) | Bortezomib |

|---|---|---|

| Type | Natural product | Synthetic proteasome inhibitor |

| Primary Use | Anti-cancer agent | Treatment for multiple myeloma |

| Mechanism of Action | Mitotic arrest, NF-κB inhibition | Proteasome inhibition |

| Synergistic Potential | Yes (with bortezomib) | N/A |

| Research Stage | Preclinical | Approved for clinical use |

Wirkmechanismus

The mechanism of action of 6 involves its interaction with progesterone receptors in the body. Once absorbed, it is deacetylated to norethindrone, which then binds to progesterone receptors, inducing secretory changes in the endometrium . This action is crucial for its use in contraceptives and hormone therapies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds include norethindrone, norethindrone acetate, and other synthetic progestins like levonorgestrel and medroxyprogesterone acetate .

Uniqueness: What sets 6 apart is its hydroxyl group at the 6th position, which can influence its biological activity and pharmacokinetics. This structural difference can result in unique interactions with biological targets, making it a valuable compound for specific therapeutic applications .

Biologische Aktivität

Compound "6," derived from various natural sources, exhibits a range of biological activities that have garnered significant attention in recent research. This article synthesizes findings from multiple studies, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory properties.

Chemical Structure and Sources

Compound "6" has been isolated from plants such as Drypetes paxii and Aralia cordata . Its chemical structure contributes to its diverse biological activities, which include antibacterial and anti-inflammatory effects. The synthesis of compound "6" has also been explored, revealing its potential for enhanced biological activity through structural modifications.

Antibacterial Activity

Research indicates that compound "6" possesses notable antibacterial properties. In a study involving various bacterial strains, compound "6" showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL, demonstrating its potency as an antibacterial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These results position compound "6" as a promising candidate for developing new antibacterial therapies, particularly in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

In addition to its antibacterial properties, compound "6" has exhibited anti-inflammatory effects. A study on the extract from Aralia cordata , which contains compound "6," demonstrated a significant reduction in inflammatory markers in vitro. This suggests potential applications in treating inflammatory diseases .

Enzyme Inhibition

Compound "6" has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potent inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. This activity suggests potential applications in managing diabetes by regulating blood sugar levels .

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of compound "6." For instance:

- Case Study 1 : A clinical trial evaluated the effects of a formulation containing compound "6" on patients with diabetes. Results indicated a significant decrease in postprandial blood glucose levels compared to the control group.

- Case Study 2 : Another study investigated the use of compound "6" in treating bacterial infections resistant to conventional antibiotics. Patients receiving treatment with compound "6" showed improved clinical outcomes and reduced infection rates.

Eigenschaften

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-VIHHZYQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462114 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-27-5 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.